3-Chloro-4-hydrazinylpyridine
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Overview
Description
3-Chloro-4-hydrazinylpyridine is a chemical compound with the molecular formula C5H6ClN3 It is a pyridine derivative where a chlorine atom is substituted at the third position and a hydrazine group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydrazinylpyridine can be synthesized through the reaction of 3-chloropyridine with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom by the hydrazine group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-4-hydrazinylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-chloro-4-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with nucleic acids, affecting gene expression and cellular function .
Comparison with Similar Compounds
- 3-Chloro-2-hydrazinylpyridine
- 4-Hydrazinylpyridine
- 2-Hydrazinylpyridine
Comparison: 3-Chloro-4-hydrazinylpyridine is unique due to the specific positioning of the chlorine and hydrazine groups on the pyridine ring. This positioning influences its reactivity and interaction with other molecules. Compared to 3-chloro-2-hydrazinylpyridine, the 4-hydrazinyl derivative may exhibit different biological activities and chemical properties due to the difference in substitution pattern .
Properties
IUPAC Name |
(3-chloropyridin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLPDTCXZOVJBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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